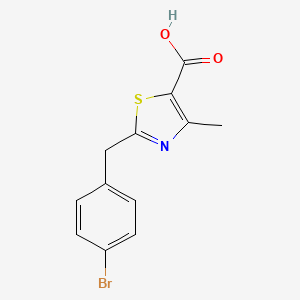

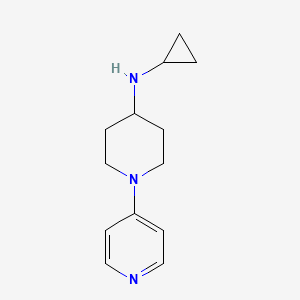

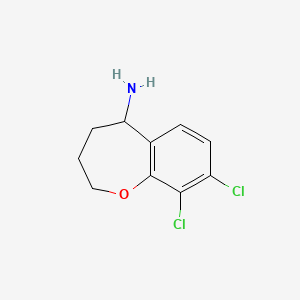

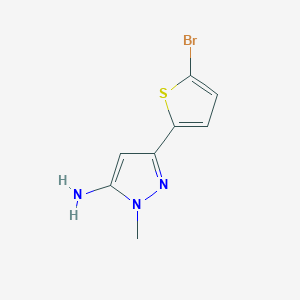

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Overview

Description

“N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .Scientific Research Applications

Synthesis and Chemical Reactivity

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine, a type of aminide, can be used in synthetic chemistry, particularly in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides access to various imidazo-fused heteroaromatics, showcasing the versatility of this compound in creating complex molecular structures (Garzón & Davies, 2014).

The compound is also relevant in the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating its utility in the formation of highly functionalized piperidines, which are important in various chemical syntheses (Lebold, Leduc, & Kerr, 2009).

Advanced Organic Synthesis Techniques

In photoinduced electron transfer (PET) reactions, amines like this compound undergo efficient cyclizations to produce pyrrolidines and piperidines, showcasing the compound's role in complex organic synthesis processes (Pandey, Reddy, & Kumaraswamy, 1994).

The compound is also involved in ring-opening reactions of donor–acceptor cyclopropanes with various N-nucleophiles. These reactions are important in organic synthesis, especially for assembling different N-heterocycles, including natural products (Budynina, Ivanov, Sorokin, & Melnikov, 2017).

Application in Medicinal Chemistry

In medicinal chemistry, the compound has been used in the synthesis of various pharmacologically relevant structures. For instance, it plays a role in the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which have been evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Its utility extends to the discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure, an area of interest in developing novel therapeutics for various neurological conditions (Möller et al., 2017).

Future Directions

The future directions in the research of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities shown by piperidine derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to develop fast and cost-effective methods for its synthesis .

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in cellular signaling, promoting cell proliferation and survival .

Mode of Action

This compound interacts with its target, PKB, by binding to it. This binding promotes the activation of the kinase through phosphorylation on specific amino acid residues . The activated PKB then signals through phosphorylation of several enzyme or transcription factor substrates .

Biochemical Pathways

The interaction of this compound with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth, protein translation, progression through the cell cycle, and anti-apoptotic survival .

Pharmacokinetics

The compound’s molecular weight (21731) and its chemical structure suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include promoting cell proliferation and survival, as well as regulating various cellular functions through the PI3K-PKB signaling pathway .

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s structure allows it to fit into the active site of target enzymes, where it can form stable complexes through hydrogen bonds and van der Waals interactions. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Properties

IUPAC Name |

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCEVNNVGQDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1523125.png)